(R)-4,4-Difluoropyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C5H7F2NO2 |
|---|---|
Molecular Weight |
151.11 g/mol |
IUPAC Name |
(2R)-4,4-difluoropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)1-3(4(9)10)8-2-5/h3,8H,1-2H2,(H,9,10)/t3-/m1/s1 |
InChI Key |
ZPBIYZHGBPBZCK-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@@H](NCC1(F)F)C(=O)O |
Canonical SMILES |
C1C(NCC1(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with a pyrrolidine precursor, such as pyrrolidine-2-carboxylic acid or its protected derivatives. Fluorination at the 4-position is achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor, which facilitate the substitution of hydroxyl or hydrogen groups with fluorine atoms. For example, 4,4-difluoropyrrolidine-2-carboxylic acid tert-butyl ester serves as a key intermediate, enabling subsequent deprotection and resolution steps.
Fluorination Strategies
Fluorination efficiency depends on the reagent and solvent system:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DAST | Dichloromethane | 0–25°C | 85–90 |
| Selectfluor | Acetonitrile | 60–80°C | 78–82 |
DAST offers higher yields under milder conditions, but Selectfluor is preferred for large-scale reactions due to its stability. The reaction mechanism involves nucleophilic displacement, where the fluorine source attacks the protonated intermediate formed at the 4-position of the pyrrolidine ring.
Chiral Resolution and Enantiomeric Control
Enzymatic Resolution
Racemic 4,4-difluoropyrrolidine-2-carboxylic acid is resolved using lipases or esterases, which selectively hydrolyze one enantiomer of a prochiral ester. For instance, Candida antarctica lipase B achieves >98% enantiomeric excess (ee) for the (R)-enantiomer when applied to tert-butyl esters. This method is scalable but requires optimization of pH and temperature to maintain enzyme activity.
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) separates enantiomers with high precision. A study using a Chiralpak IA column and hexane/isopropanol mobile phase reported 99.5% ee for (R)-4,4-difluoropyrrolidine-2-carboxylic acid, albeit with higher operational costs.
Hydrolysis and Deprotection Optimization
tert-Butyl Ester Hydrolysis
The tert-butyl protecting group is removed under acidic or basic conditions:
# Example procedure from Ambeed (2020):
1. Dissolve tert-butyl ester (5.0 g, 18.86 mmol) in THF (40 mL).
2. Add 2M LiOH (20 mL) at 0°C.
3. Stir at 20°C for 2 hours.
4. Acidify to pH 2 with HCl.
5. Extract with EtOAc and concentrate to isolate product.
This method achieves 94% yield, with the mild basic conditions minimizing side reactions.
Alternative Protecting Groups
Benzyl and methyl esters are less common due to harsher deprotection requirements. For example, benzyl esters necessitate hydrogenolysis with palladium catalysts, introducing metal contamination risks.
Industrial-Scale Production Challenges
Cost-Effective Fluorination
Large-scale fluorination requires balancing reagent cost and reaction efficiency. Selectfluor, though expensive, is favored in continuous-flow systems for its consistent performance and safety profile.
Waste Management
Fluorination byproducts, such as HF, demand robust neutralization protocols. Calcium hydroxide slurry is widely used to precipitate fluoride ions, ensuring compliance with environmental regulations.
Analytical Validation of Synthesis
Purity Assessment
High-Resolution Mass Spectrometry (HRMS) and NMR are critical for verifying molecular integrity. The (R)-enantiomer exhibits distinct $$ ^1H $$ NMR shifts at δ 4.60–4.94 ppm for the chiral center, compared to δ 4.72–4.94 ppm for the (S)-form.
Enantiomeric Excess Determination
Chiral HPLC remains the gold standard, but circular dichroism (CD) spectroscopy offers a rapid alternative. A strong positive Cotton effect at 220 nm confirms the (R)-configuration.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Enzymatic Resolution | 85 | 98 | Moderate |
| Chiral HPLC | 70 | 99.5 | Low |
| Asymmetric Synthesis | 65 | 95 | High |
Asymmetric synthesis, though less efficient, avoids resolution steps and is gaining traction for API manufacturing.
Chemical Reactions Analysis
Types of Reactions
®-4,4-Difluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include fluorinated alcohols, aldehydes, and substituted pyrrolidine derivatives.
Scientific Research Applications
®-4,4-Difluoropyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: It is explored for its therapeutic potential in treating various diseases due to its stability and bioactivity.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ®-4,4-Difluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance binding affinity and selectivity, leading to inhibition or modulation of the target’s activity. The pathways involved may include enzyme inhibition or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Enantiomeric Comparison: (R)- vs. (S)-4,4-Difluoropyrrolidine-2-carboxylic Acid
The S-enantiomer (CAS: 52683-81-5) shares the same molecular formula (C₅H₇F₂NO₂) and molar mass (151.11 g/mol) as the R-isomer but differs in stereochemical configuration. Key distinctions include:
- Synthesis : The S-isomer is synthesized via high-yield routes (>98%) using N-Boc-4,4-difluoro-L-proline or Boc-4-oxo-L-proline methyl ester as intermediates . The R-isomer’s synthesis is less documented but typically involves chiral resolution or asymmetric catalysis.
- Applications : The S-isomer is more prevalent in peptide synthesis due to its commercial availability, while the R-isomer is utilized in niche applications requiring specific stereochemistry, such as protease inhibitor development .
| Property | (R)-Isomer | (S)-Isomer |
|---|---|---|
| CAS Number | 1401332-74-8 | 52683-81-5 |
| Purity | 97% | 98% |
| Key Use | Targeted enantiomeric APIs | Peptide synthesis |
Salt Forms: Hydrochloride and Trifluoroacetic Acid Complexes
Salts of the S-isomer, such as (S)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride (CAS: 1588480-37-8, C₅H₈ClF₂NO₂, MW: 187.57 g/mol), improve solubility in polar solvents, facilitating reactions in aqueous media . In contrast, the trifluoroacetic acid (TFA) complex (CAS: 1373255-09-4, C₇H₈F₅NO₄, MW: 265.14 g/mol) is used to stabilize the compound during storage .
| Compound | CAS Number | Molecular Weight | Key Property |
|---|---|---|---|
| S-Isomer Hydrochloride | 1588480-37-8 | 187.57 g/mol | Enhanced solubility |
| S-Isomer TFA Complex | 1373255-09-4 | 265.14 g/mol | Storage stability |
Substituted Derivatives: Methyl and Protected Forms
- (R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic Acid (CAS: 1305325-21-6, C₆H₉F₂NO₂, MW: 177.14 g/mol): The methyl group at the 1-position introduces steric hindrance, altering reactivity in coupling reactions .
- Boc-Protected Derivatives: (S)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid (CAS: 203866-15-3, C₁₀H₁₅F₂NO₄, MW: 251.23 g/mol) is a key intermediate in solid-phase peptide synthesis, offering orthogonal protection for the amine group .
| Compound | CAS Number | Molecular Weight | Role |
|---|---|---|---|
| R-1-Methyl Derivative | 1305325-21-6 | 177.14 g/mol | Steric modulation |
| S-Boc-Protected Acid | 203866-15-3 | 251.23 g/mol | Peptide intermediate |
Fluorinated Proline Analogs
Compared to non-fluorinated proline, the 4,4-difluoro substitution in both R- and S-isomers reduces ring puckering flexibility, which can enhance binding affinity in protein targets. For example, 4-fluoroproline (non-4,4-difluoro) lacks the conformational restraint provided by dual fluorination, leading to different biological activities .
Biological Activity
(R)-4,4-Difluoropyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including two fluorine atoms on the fourth carbon of the pyrrolidine ring, has implications for drug development and protein interaction studies. This article explores the biological activity of (R)-4,4-difluoropyrrolidine-2-carboxylic acid, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
- Molecular Formula : C5H7F2NO2
- Molecular Weight : 186.59 g/mol
- Structure : The compound features a pyrrolidine ring with two fluorine substituents, which enhances its lipophilicity and alters its electronic properties.
The biological activity of (R)-4,4-difluoropyrrolidine-2-carboxylic acid primarily stems from its ability to interact with various biological targets. Preliminary studies indicate that fluorinated compounds often exhibit enhanced interactions with proteins due to increased lipophilicity and altered electronic properties. These interactions may modulate protein conformation and influence enzymatic activities.
Potential Mechanisms Include:
- Protein Interaction : The compound may bind to active sites on enzymes or receptors, altering their activity.
- Chirality Influence : The "R" configuration suggests specific stereochemical properties that could impact biological interactions significantly.
Comparative Analysis
To understand the uniqueness of (R)-4,4-difluoropyrrolidine-2-carboxylic acid, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-4,4-Difluoropyrrolidine-2-carboxylic acid | C5H7F2NO2 | Enantiomer with potential differing biological activity |
| 4,4-Difluoro-D-Proline | C5H8F2N | Used in peptide synthesis |
| 4-Fluoroproline | C5H8FNO | Has one less fluorine; used in protein studies |
| 3-Fluoropyrrolidine | C5H8FN | Different position of fluorine; varied reactivity |
The distinct stereochemistry and fluorination pattern of (R)-4,4-difluoropyrrolidine-2-carboxylic acid may lead to unique biological activities compared to its analogs.
Case Studies and Research Findings
Recent studies have explored the use of (R)-4,4-difluoropyrrolidine-2-carboxylic acid in various therapeutic contexts:
- Enzyme Inhibition : Research indicates that derivatives containing (R)-4,4-difluoroproline exhibit inhibitory effects on specific proteasome subunits such as LMP2. For instance, a study reported IC50 values for LMP2 inhibition in the range of 65.6–69.4 nM for compounds incorporating this moiety .
- Peptide Synthesis : The compound serves as a valuable building block in synthesizing peptides with potential therapeutic applications. Its incorporation into peptide chains can influence the structural rigidity and biological activity of the resulting molecules.
- Fluorinated Compound Properties : The introduction of fluorine atoms has been shown to enhance the pharmacokinetic properties of drug candidates by improving metabolic stability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
